N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
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Overview
Description
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a complex organic compound that features a fluorophenyl group, a nitrophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the imidazole derivative with 3-fluorobenzenethiol in the presence of a base such as potassium carbonate.
Final coupling reaction: The intermediate product is then reacted with chloroacetamide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The presence of the fluorophenyl and nitrophenyl groups can enhance binding affinity and selectivity through various interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- N-(3-chlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- N-(3-fluorophenyl)-2-[1-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Uniqueness
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-2-1-3-13(10-12)20-16(23)11-26-17-19-8-9-21(17)14-4-6-15(7-5-14)22(24)25/h1-10H,11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNJIDPWFROJJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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